molecular formula C31H31N3O3 B12750144 2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-N-(3-ethyl-1-phenyl-1H-indol-2-yl)- CAS No. 138349-47-0

2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-N-(3-ethyl-1-phenyl-1H-indol-2-yl)-

Cat. No.: B12750144
CAS No.: 138349-47-0
M. Wt: 493.6 g/mol
InChI Key: KIXWYPDWUYQMEY-UHFFFAOYSA-N
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Description

2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-N-(3-ethyl-1-phenyl-1H-indol-2-yl)- is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure that combines the isoindole and indole moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-N-(3-ethyl-1-phenyl-1H-indol-2-yl)- typically involves multi-step organic reactions. One common method includes the condensation of an appropriate isoindole precursor with an indole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For example, the Fischer indole synthesis can be employed to construct the indole moiety, followed by subsequent functionalization to introduce the isoindole structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-N-(3-ethyl-1-phenyl-1H-indol-2-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to modify the compound’s structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-N-(3-ethyl-1-phenyl-1H-indol-2-yl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-N-(3-ethyl-1-phenyl-1H-indol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities and exhibit diverse biological activities.

    Isoindole derivatives: Compounds such as isoindole-1,3-dione and its derivatives are known for their therapeutic potential.

Uniqueness

What sets 2H-Isoindole-2-heptanamide, 1,3-dihydro-1,3-dioxo-N-(3-ethyl-1-phenyl-1H-indol-2-yl)- apart is its unique combination of isoindole and indole moieties, which may confer enhanced biological activity and specificity. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

138349-47-0

Molecular Formula

C31H31N3O3

Molecular Weight

493.6 g/mol

IUPAC Name

7-(1,3-dioxoisoindol-2-yl)-N-(3-ethyl-1-phenylindol-2-yl)heptanamide

InChI

InChI=1S/C31H31N3O3/c1-2-23-24-16-11-12-19-27(24)34(22-14-6-5-7-15-22)29(23)32-28(35)20-8-3-4-13-21-33-30(36)25-17-9-10-18-26(25)31(33)37/h5-7,9-12,14-19H,2-4,8,13,20-21H2,1H3,(H,32,35)

InChI Key

KIXWYPDWUYQMEY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(C2=CC=CC=C21)C3=CC=CC=C3)NC(=O)CCCCCCN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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